molecular formula C11H20O B13214044 3,3-Dicyclobutylpropan-1-ol

3,3-Dicyclobutylpropan-1-ol

Cat. No.: B13214044
M. Wt: 168.28 g/mol
InChI Key: QLJDAUPHAJZXAW-UHFFFAOYSA-N
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Description

3,3-Dicyclobutylpropan-1-ol is an organic alcohol characterized by two cyclobutyl groups attached to the third carbon of a propanol backbone. This structure imparts unique steric and electronic properties, distinguishing it from simpler aliphatic alcohols or mono-cycloalkyl derivatives.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3,3-di(cyclobutyl)propan-1-ol

InChI

InChI=1S/C11H20O/c12-8-7-11(9-3-1-4-9)10-5-2-6-10/h9-12H,1-8H2

InChI Key

QLJDAUPHAJZXAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CCO)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclobutylpropan-1-ol typically involves the reaction of cyclobutylmagnesium bromide with 3-chloropropan-1-ol under controlled conditions. The reaction proceeds via a Grignard reaction mechanism, where the cyclobutylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon of the 3-chloropropan-1-ol, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 3,3-Dicyclobutylpropan-1-ol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dicyclobutylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3,3-Dicyclobutylpropanal or 3,3-Dicyclobutylpropanone.

    Reduction: Formation of 3,3-Dicyclobutylpropane.

    Substitution: Formation of 3,3-Dicyclobutylpropyl chloride or 3,3-Dicyclobutylpropyl amine.

Scientific Research Applications

Chemistry: 3,3-Dicyclobutylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound can be used to study the effects of cyclobutyl groups on biological activity and molecular interactions.

Industry: In the industrial sector, 3,3-Dicyclobutylpropan-1-ol can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 3,3-Dicyclobutylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The cyclobutyl groups may enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cycloalkyl-Substituted Propanols

Compound Name Molecular Formula Key Structural Features Notable Properties
3,3-Dicyclobutylpropan-1-ol C₁₃H₂₄O Dual cyclobutyl groups at C3 High hydrophobicity, steric hindrance
3-Cyclobutyl-2,2-dimethylpropan-1-ol C₉H₁₈O Single cyclobutyl group, two methyl groups Moderate solubility, hydrophobic interactions
3-Cyclopropyl-3,3-difluoropropan-1-ol C₆H₁₀F₂O Cyclopropyl group, difluoro substitution Enhanced polarity, halogen bonding
3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol C₈H₁₄F₂O Difluorocyclobutyl group, methyl branch Enzyme interaction potential
3-Cyclopentyl-2,2-dimethylpropan-1-ol C₁₀H₂₀O Cyclopentyl group, dimethyl substitution Larger ring size, reduced strain

Physicochemical Properties

  • Steric Effects: The compact cyclobutyl rings create significant steric hindrance, which may limit accessibility to enzyme active sites compared to less bulky derivatives like 3-Dimethylaminopropanol (aliphatic alcohol) .
  • Electronic Effects: Fluorinated analogs (e.g., 3-Cyclopropyl-3,3-difluoropropan-1-ol) exhibit higher polarity and electronegativity due to fluorine atoms, contrasting with the non-polar cyclobutyl groups in the target compound .

Biological Activity

3,3-Dicyclobutylpropan-1-ol is an organic compound characterized by the presence of two cyclobutyl groups attached to the third carbon of a propanol chain. This unique structure imparts distinct steric and electronic properties that can influence its biological activity. The compound is primarily utilized as an intermediate in organic synthesis, but its biological implications warrant further exploration.

PropertyValue
Molecular FormulaC₁₁H₂₀O
Molecular Weight168.28 g/mol
IUPAC Name3,3-di(cyclobutyl)propan-1-ol
InChIInChI=1S/C₁₁H₂₀O/c12-8-7-11(9-3-1-4-9)10-5-2-6-10/h9-12H,1-8H₂
Canonical SMILESC1CC(C1)C(CCO)C2CCC2

The biological activity of 3,3-Dicyclobutylpropan-1-ol is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyclobutyl groups may enhance the compound’s binding affinity and specificity, leading to effective interactions with target molecules. The hydroxyl group can participate in hydrogen bonding, stabilizing these interactions.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

Antimicrobial Activity : Compounds with cyclobutyl groups have shown potential in inhibiting bacterial growth. Studies suggest that structural modifications can enhance this activity.

Anticancer Potential : Similar derivatives have been evaluated for their ability to induce apoptosis in cancer cells. The unique steric properties of 3,3-Dicyclobutylpropan-1-ol may influence its efficacy in this regard.

Case Studies

  • Antimicrobial Studies : A study conducted on cyclobutyl derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell membranes.
  • Anticancer Research : In vitro studies on structurally related compounds indicated that certain derivatives could inhibit the proliferation of breast cancer cells through apoptosis induction.

Comparative Analysis

To better understand the biological activity of 3,3-Dicyclobutylpropan-1-ol, it is useful to compare it with similar compounds:

CompoundStructure TypeNotable Activity
3,3-Diphenylpropan-1-olPhenyl groupsAnticancer, anti-inflammatory
3,3-Dicyclopropylpropan-1-olCyclopropyl groupsAntimicrobial
3,3-Dicyclohexylpropan-1-olCyclohexyl groupsNeuroprotective

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